4-ethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide
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Overview
Description
4-ethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core, which is often associated with bioactive molecules, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling the pyrimidine derivative with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl benzoate derivatives, while reduction of the benzamide moiety could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-ethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide may exhibit bioactivity, such as enzyme inhibition or receptor modulation, due to its benzamide core. This makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Benzamide derivatives are known for their anti-inflammatory, analgesic, and anticancer properties, suggesting that this compound might have similar applications.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide: A closely related compound with slight variations in the pyrimidine ring.
N-(4-aminophenyl)-4-ethoxybenzamide: Another benzamide derivative with potential bioactivity.
4-methoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 4-ethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methylphenylamino groups provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C27H27N5O2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-ethoxy-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C27H27N5O2/c1-4-34-24-15-7-20(8-16-24)27(33)32-23-13-11-22(12-14-23)31-26-17-25(28-19(3)29-26)30-21-9-5-18(2)6-10-21/h5-17H,4H2,1-3H3,(H,32,33)(H2,28,29,30,31) |
InChI Key |
KEINQUOGZOIQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)NC4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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